molecular formula C7H10N6 B13175529 (1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine CAS No. 6288-92-2

(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine

Cat. No.: B13175529
CAS No.: 6288-92-2
M. Wt: 178.20 g/mol
InChI Key: CAJFOFKKMPXQGA-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydrazinyl group enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

6288-92-2

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C7H10N6/c1-4-10-6(12-8)5-3-9-13(2)7(5)11-4/h3H,8H2,1-2H3,(H,10,11,12)

InChI Key

CAJFOFKKMPXQGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NN

Origin of Product

United States

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